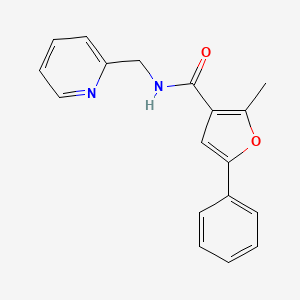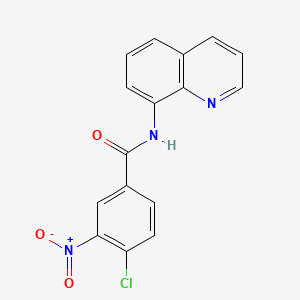![molecular formula C25H34N2O6 B5208365 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide), commonly known as MDP, is a synthetic compound that has gained significant attention in scientific research. MDP belongs to the family of N,N-dimethylacetamides and is a potent inhibitor of protein-protein interactions. The compound has been widely used in various biochemical and physiological studies due to its unique properties.
Mechanism of Action
MDP works by binding to specific regions of proteins, thereby preventing their interaction with other proteins. This inhibition of protein-protein interactions can lead to the disruption of crucial cellular processes, ultimately resulting in the death of cancer cells or the prevention of viral infections.
Biochemical and physiological effects:
MDP has been shown to have a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. MDP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using MDP in lab experiments include its potency, specificity, and ability to inhibit protein-protein interactions. However, the compound can be difficult to synthesize, and its effects may be dependent on the specific cellular context. Additionally, MDP may have off-target effects, making it important to carefully control experiments.
Future Directions
There are numerous future directions for the use of MDP in scientific research. One potential direction is the development of new drugs and therapies based on the compound's ability to inhibit protein-protein interactions. Additionally, MDP may be useful in the study of various diseases, including neurodegenerative diseases and viral infections. Further research is needed to fully understand the potential applications of MDP in scientific research.
In conclusion, MDP is a synthetic compound that has gained significant attention in scientific research due to its ability to inhibit protein-protein interactions. The compound has been widely used in various biochemical and physiological studies and may have potential applications in the development of new drugs and therapies. Further research is needed to fully understand the potential of MDP in scientific research.
Synthesis Methods
The synthesis of MDP involves the reaction of 4,5-dimethoxy-2,1-phenylenediamine with N,N-dimethylacetyl chloride. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pressure. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
MDP has been extensively used in scientific research due to its ability to inhibit protein-protein interactions. The compound has been used in the study of various diseases, including cancer, Alzheimer's disease, and viral infections. MDP has also been used in the development of new drugs and therapies.
properties
IUPAC Name |
2-[2-[[2-[2-(dimethylamino)-2-oxoethyl]-4,5-dimethoxyphenyl]methyl]-4,5-dimethoxyphenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c1-26(2)24(28)14-18-12-22(32-7)20(30-5)10-16(18)9-17-11-21(31-6)23(33-8)13-19(17)15-25(29)27(3)4/h10-13H,9,14-15H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFALSFMTDIYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=C(C=C1CC2=CC(=C(C=C2CC(=O)N(C)C)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)


![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)